1-(3-Bromophenyl)cyclohexan-1-amine hydrochloride
Description
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Properties
IUPAC Name |
1-(3-bromophenyl)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN.ClH/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12;/h4-6,9H,1-3,7-8,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQMZBWOMLZRBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Safety Monograph: 1-(3-Bromophenyl)cyclohexan-1-amine HCl
The following is an in-depth technical safety guide and monograph for 1-(3-Bromophenyl)cyclohexan-1-amine Hydrochloride . This document is structured to serve as a high-level operational resource for research environments handling this specific arylcyclohexylamine.
Document Control:
-
Type: Research Compound Safety Guide (Non-GMP)
-
Status: Active / High-Potency Protocol
-
Class: Arylcyclohexylamine / NMDA Receptor Antagonist (Putative)
Compound Identity & Physicochemical Profile[1][2][3][4][5][6]
This compound is a synthetic arylcyclohexylamine, structurally analogous to Phencyclidine (PCP) and 1-Phenylcyclohexan-1-amine (PCA) . In drug development, this scaffold is frequently utilized to probe the N-methyl-D-aspartate (NMDA) receptor channel or as a lipophilic building block in CNS-active library design.
Chemical Specifications
| Parameter | Specification |
| Chemical Name | This compound |
| Common Abbreviation | 3-Br-PCA HCl |
| Molecular Formula | C₁₂H₁₆BrN[1][2][3][4][5][6][7][8][9][10] · HCl |
| Molecular Weight | ~290.63 g/mol (Salt) / 254.17 g/mol (Base) |
| CAS Number | Not formally assigned (Treat as Novel Research Chemical) |
| Physical State | White to off-white crystalline solid |
| Solubility | DMSO (>20 mg/mL), Methanol, Water (Moderate) |
| Structural Class | Arylcyclohexylamine (Dissociative / Psychomimetic potential) |
Hazard Identification (SAR-Based Analysis)
Critical Warning: As a research chemical, comprehensive toxicological data (LD50, carcinogenicity) is not established . The following hazards are inferred from Structure-Activity Relationships (SAR) with known analogs (PCP, Ketamine, PCA). The Precautionary Principle must be applied.
GHS Classification (Inferred)
-
Signal Word: DANGER
-
Acute Toxicity (Oral): Category 3 (Toxic if swallowed).
-
Skin/Eye Irritation: Category 2/2A (Causes skin irritation / serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 2 (May cause damage to organs - CNS).
-
Respiratory Sensitization: Data lacking; treat as potential respiratory irritant.
Physiological Hazards[11]
-
NMDA Antagonism: High probability of dissociative anesthesia, sedation, ataxia, and psychotomimetic effects (hallucinations, agitation) upon systemic absorption.
-
Sympathomimetic Toxicity: Potential for hypertension and tachycardia via monoamine reuptake inhibition (common in this structural class).
-
Corrosivity: As a hydrochloride salt, the compound is acidic in solution and may cause mucosal burns upon inhalation of dust.
Operational Handling Protocols
To mitigate the risks of exposure to a bioactive CNS agent, a "Potent Compound" containment strategy is required.
Engineering Controls
-
Primary Containment: All weighing and transfer operations must be conducted within a Class II Biosafety Cabinet (BSC) or a Chemical Fume Hood with a face velocity >100 fpm.
-
Static Control: Use an anti-static gun on the weighing boat and spatula. Amine salts are often electrostatic and prone to aerosolization.
Personal Protective Equipment (PPE) Matrix
| Body Part | Protection Standard | Rationale |
| Respiratory | N95 or P100 Respirator (if outside hood) | Prevention of dust inhalation (potent CNS activity). |
| Hands | Double Nitrile Gloves (0.11 mm min) | Breakthrough time for amine salts is generally high, but double gloving prevents cross-contamination during doffing. |
| Eyes | Chemical Splash Goggles | Protects against acidic dust and accidental solution splash. |
| Body | Lab Coat (Tyvek sleeves recommended) | Prevents accumulation of dust on street clothes. |
Workflow Visualization: Safe Weighing of Potent Amine Salts
Figure 1: Standard Operating Procedure (SOP) for weighing potent research amines.
Emergency Response & Medical Management
Antidote Note: There is NO specific antidote for arylcyclohexylamine poisoning. Naloxone is ineffective . Treatment is symptomatic and supportive.
Exposure Response Logic
| Route | Immediate Action | Medical Consideration |
| Inhalation | Remove to fresh air.[8] Sit upright. | Monitor for respiratory depression and laryngeal edema (acidic salt). |
| Skin Contact | Wash with soap/water for 15 min. | Monitor for transdermal absorption (systemic dissociation/numbness). |
| Eye Contact | Flush with water for 15 min. | Consult ophthalmologist (pH burn risk). |
| Ingestion | Do NOT induce vomiting. Rinse mouth.[8] | Administer Activated Charcoal if within 1 hour (clinical decision). |
Clinical Management Diagram (Physician Reference)
Figure 2: Clinical decision tree for managing acute arylcyclohexylamine toxicity.
Stability, Reactivity & Disposal[11]
Chemical Stability
-
Hygroscopicity: As a hydrochloride salt, the compound is likely hygroscopic. Store in a desiccator at -20°C for long-term stability.
-
Incompatibilities: Strong oxidizing agents (potential for N-oxide formation or ring cleavage). Strong bases (liberates the free amine, which may be volatile or oily).
Waste Disposal
-
Classification: Treat as Hazardous Waste (Toxic) .
-
Protocol: Dissolve in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber. Do not dispose of down the drain.
References
-
PubChem. (n.d.).[4][5] this compound.[6] National Library of Medicine. Retrieved October 26, 2023, from [Link]
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Morris, H., & Wallach, J. (2014). From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis. Retrieved from [Link]
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World Health Organization (WHO). (2016). Critical Review Report: Methoxetamine and Arylcyclohexylamines. Expert Committee on Drug Dependence. Retrieved from [Link]
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An In-depth Technical Guide on the Potential Neuroactivity of 1-(3-Bromophenyl)cyclohexan-1-amine Salts
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the investigation of the potential neuroactive properties of 1-(3-Bromophenyl)cyclohexan-1-amine and its salts. As a member of the arylcyclohexylamine class of chemical compounds, it is hypothesized to primarily function as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This document outlines the synthetic rationale, explores the putative neuropharmacological mechanisms based on established structure-activity relationships within this class, and provides detailed, field-proven experimental protocols for the systematic evaluation of its neuroactivity. The methodologies described herein are designed to furnish a robust and reproducible characterization of the compound's pharmacological profile, from initial receptor binding affinities to in vivo behavioral effects.
Introduction and Rationale
The arylcyclohexylamine chemical class has yielded compounds of significant interest in neuroscience and medicine, most notably phencyclidine (PCP) and ketamine.[1][2] These compounds are recognized for their anesthetic, analgesic, and, at sub-anesthetic doses, dissociative and antidepressant effects.[3][4] Their primary mechanism of action involves the antagonism of the NMDA receptor, a critical component of glutamatergic neurotransmission involved in synaptic plasticity, learning, and memory.[5] The substitution pattern on the aromatic ring and the nature of the amine substituent can dramatically alter the pharmacological profile, influencing potency, selectivity for different receptor subunits, and functional activity.[1]
The compound 1-(3-Bromophenyl)cyclohexan-1-amine represents an unexplored analogue within this class. The presence of a bromine atom at the meta-position of the phenyl ring introduces a specific electronic and steric modification that may confer a unique pharmacological profile. This guide provides the scientific groundwork for a thorough investigation into its potential as a neuroactive agent.
Synthetic Pathways for 1-Arylcyclohexylamines
The synthesis of 1-arylcyclohexylamines is well-established in the chemical literature.[6] A common and effective method involves the reaction of a cyclohexanone precursor with a Grignard reagent followed by a Ritter reaction or similar amination protocols. For the synthesis of 1-(3-Bromophenyl)cyclohexan-1-amine, a plausible synthetic route is outlined below.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 1-(3-Bromophenyl)cyclohexan-1-amine.
Putative Neuropharmacology: Targeting the NMDA Receptor
Arylcyclohexylamines are primarily known as uncompetitive antagonists of the NMDA receptor.[3] They bind to a site within the ion channel of the receptor, known as the PCP binding site, thereby blocking the influx of calcium ions.[5] This action is state-dependent, meaning the antagonist has a higher affinity for the open-channel state of the receptor.
Mechanism of Action at the NMDA Receptor
The NMDA receptor is a heterotetrameric ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation. Upon activation, the channel opens, allowing for the influx of Ca2+ and Na+ and the efflux of K+. This calcium influx is a critical trigger for numerous intracellular signaling cascades.
Caption: Putative mechanism of action at the NMDA receptor.
Potential for Subunit Selectivity
The NMDA receptor is composed of various subunits (e.g., GluN1, GluN2A-D, GluN3A-B). The subunit composition determines the receptor's pharmacological and biophysical properties. Some NMDA receptor antagonists exhibit selectivity for receptors containing specific GluN2 subunits.[7] For instance, antagonists targeting GluN2B-containing receptors have been investigated for their neuroprotective potential with a potentially more favorable side-effect profile.[8] The 3-bromo substitution on the phenyl ring of the target compound may influence its interaction with different subunits, a key aspect to investigate.
Experimental Protocols for Neuroactivity Assessment
A multi-tiered approach, progressing from in vitro to in vivo assays, is essential for a comprehensive evaluation of the neuroactivity of 1-(3-Bromophenyl)cyclohexan-1-amine salts.
In Vitro Assays
Objective: To determine the binding affinity of the test compound for the PCP site on the NMDA receptor and to assess its selectivity against other relevant CNS receptors.
Protocol:
-
Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.
-
Assay Conditions:
-
NMDA Receptor (PCP Site): Incubate membranes with a radioligand such as [3H]MK-801 in the presence of glutamate and glycine, along with varying concentrations of the test compound.
-
Other Receptors: Conduct similar binding assays for other relevant receptors, such as dopamine, serotonin, and opioid receptors, using appropriate radioligands.
-
-
Data Analysis: Determine the inhibition constant (Ki) for each receptor to quantify binding affinity.
| Target Receptor | Radioligand | Expected Outcome |
| NMDA (PCP Site) | [3H]MK-801 | High affinity (low Ki value) |
| Dopamine Transporter | [3H]WIN 35,428 | Assess potential stimulant properties |
| Serotonin Transporter | [3H]Citalopram | Assess potential antidepressant properties |
| Mu-Opioid Receptor | [3H]DAMGO | Assess potential opioid-like effects |
Objective: To functionally characterize the compound's effect on NMDA receptor-mediated currents in cultured neurons.
Protocol:
-
Cell Culture: Use primary cortical neurons or a cell line expressing recombinant NMDA receptors.
-
Whole-Cell Patch-Clamp:
-
Record NMDA-evoked currents in response to the application of NMDA and glycine.
-
Apply varying concentrations of the test compound to determine its effect on the current amplitude and kinetics.
-
-
Data Analysis: Calculate the IC50 value for the inhibition of NMDA-mediated currents.
In Vivo Assays
Objective: To assess the effect of the compound on spontaneous locomotor activity in rodents. Arylcyclohexylamines typically induce hyperlocomotion at lower doses.
Protocol:
-
Animal Model: Use adult male mice or rats.
-
Administration: Administer the test compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses.
-
Measurement: Place the animals in an open-field arena equipped with photobeam detectors to automatically record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration.
-
Data Analysis: Compare the locomotor activity of the treated groups to a vehicle-treated control group.
Objective: To evaluate the sensorimotor gating effects of the compound. Disruption of PPI is a common characteristic of NMDA receptor antagonists and is used as an animal model of psychosis.
Protocol:
-
Animal Model: Use adult male rats.
-
Apparatus: Utilize a startle chamber that can deliver a loud acoustic stimulus (pulse) and a weaker preceding stimulus (pre-pulse).
-
Procedure: After drug administration, subject the animals to a series of trials with the pulse alone and with the pre-pulse preceding the pulse.
-
Data Analysis: Calculate the percentage of PPI and compare between drug-treated and control groups.
Objective: To determine if the compound exhibits dissociative-like and analgesic effects, which are characteristic of this drug class.[9][10]
Protocols:
-
Forced Swim Test: To assess potential antidepressant-like effects.
-
Hot Plate Test or Tail-Flick Test: To evaluate analgesic properties.
-
Drug Discrimination Studies: To compare the subjective effects of the compound to known dissociatives like PCP or ketamine.[11]
Conclusion
The systematic investigation of 1-(3-Bromophenyl)cyclohexan-1-amine salts holds significant potential for uncovering a novel neuroactive agent with a unique pharmacological profile. The methodologies outlined in this guide provide a robust framework for elucidating its binding affinities, functional activity at the NMDA receptor, and its behavioral effects in vivo. The data generated from these studies will be crucial in determining its potential therapeutic applications or its utility as a pharmacological tool to further probe the complexities of the glutamatergic system.
References
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Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230–235. [Link]
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Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2015). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Drug Testing and Analysis, 8(8), 809–820. [Link]
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Corazza, O., & Roman-Urrestarazu, A. (Eds.). (2018). Handbook of Novel Psychoactive Substances. Taylor & Francis. [Link]
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Wikipedia contributors. (2024, January 28). Arylcyclohexylamine. In Wikipedia, The Free Encyclopedia. [Link]
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Liu, Y., et al. (2007). NMDA Receptor Subunits Have Differential Roles in Mediating Excitotoxic Neuronal Death Both In Vitro and In Vivo. Journal of Neuroscience, 27(11), 2846–2857. [Link]
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Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383–400. [Link]
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Morris, H., & Wallach, J. (2014). From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis, 6(7-8), 614–632. [Link]
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Iqbal, M. Z., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Molecules, 28(14), 5374. [Link]
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Anonymous. (n.d.). Synthesis and Pharmacology of PCP Analogs. Erowid. [Link]
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Wikipedia contributors. (2024, February 5). NMDA receptor antagonist. In Wikipedia, The Free Encyclopedia. [Link]
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Tovar, K. R., & Westbrook, G. L. (2002). IN VIVO BLOCKADE OF N-METHYL-d-ASPARTATE RECEPTORS INDUCES RAPID TRAFFICKING OF NR2B SUBUNITS AWAY FROM SYNAPSES AND OUT OF SPINES AND TERMINALS IN ADULT CORTEX. Journal of Comparative Neurology, 454(2), 148–159. [Link]
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Dang, Y., et al. (2020). The dissociative and analgesic properties of ketamine are independent. Pain, 161(11), 2537–2545. [Link]
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Avram, M. J., et al. (2021). Dissociative and analgesic properties of ketamine are independent and unaltered by sevoflurane general anesthesia. Anesthesiology, 135(1), 107–119. [Link]
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Holsztynska, E. J., & Domino, E. F. (1986). Pharmacokinetic and pharmacodynamic properties of some phencyclidine analogs in rats. Pharmacology Biochemistry and Behavior, 25(5), 1011–1017. [Link]
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Ebrahim, H., & Reddy, V. (2016). Dissociative Anesthetics. In StatPearls. StatPearls Publishing. [Link]
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Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-(3-Bromophenyl)cyclohexan-1-amine
Introduction: Synthesizing Novel Biaryl Amines
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed transformation is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[1][3] A particularly valuable application is the synthesis of biaryl amines, which are prevalent motifs in numerous biologically active compounds.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura coupling to a specific, sterically demanding substrate: 1-(3-Bromophenyl)cyclohexan-1-amine. The presence of both a sterically bulky cyclohexylamine group and a reactive primary amine presents unique challenges that necessitate careful consideration of reaction parameters. This guide will delve into the mechanistic underpinnings of the reaction, provide detailed, optimized protocols, and offer insights into troubleshooting potential issues, thereby empowering scientists to successfully synthesize novel derivatives of this versatile building block.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4] Understanding this mechanism is paramount for rational protocol design and optimization.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-(3-Bromophenyl)cyclohexan-1-amine, forming a Pd(II) intermediate. This is often the rate-determining step and can be influenced by the steric hindrance and electronic properties of the aryl halide.[5]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide. The choice of base is critical to facilitate this step without promoting undesirable side reactions.[4][6][7]
-
Reductive Elimination: The two organic moieties on the palladium center couple, forming the new carbon-carbon bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of 1-(3-Bromophenyl)cyclohexan-1-amine with various arylboronic acids. Optimization may be required for specific substrates.
Protocol 1: General Screening Conditions
This protocol is suitable for initial screening of a new arylboronic acid coupling partner.
Materials:
-
1-(3-Bromophenyl)cyclohexan-1-amine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃), finely ground
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add 1-(3-Bromophenyl)cyclohexan-1-amine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Pre-mixture (optional but recommended): In a separate vial, briefly mix palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of the reaction solvent.
-
Reagent Addition: Add the palladium catalyst and ligand (or the pre-mixture) to the reaction vessel.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to achieve a 4:1 dioxane:water ratio (a typical concentration is 0.1 M with respect to the aryl bromide).
-
Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Due to the basic nature of the product, a solvent system containing a small percentage of triethylamine (e.g., 0.5-1%) in a hexane/ethyl acetate gradient may be necessary to prevent streaking and improve recovery.
Protocol 2: For Sterically Hindered Coupling Partners
For particularly bulky arylboronic acids, a stronger base and a more robust catalyst system may be required.[8][9][10][11][12]
Materials:
-
1-(3-Bromophenyl)cyclohexan-1-amine
-
Sterically hindered arylboronic acid
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
Follow steps 1-3 from Protocol 1, substituting Pd₂(dba)₃ (0.015 equiv.) and XPhos (0.03 equiv.) for the catalyst system, and K₃PO₄ (3.0 equiv.) for the base.
-
Solvent Addition: Add anhydrous toluene and degassed water to achieve a 10:1 toluene:water ratio.
-
Inert Atmosphere and Reaction: Proceed as in steps 5 and 6 of Protocol 1, with a reaction temperature of 100-110 °C.
-
Work-up and Purification: Follow steps 7 and 8 of Protocol 1.
Causality Behind Experimental Choices
| Parameter | Choice & Rationale |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃: Both are common and effective Pd(0) sources after in situ reduction. Pd₂(dba)₃ is a direct Pd(0) source and can sometimes offer higher activity.[5] |
| Ligand | Buchwald-type biaryl phosphines (SPhos, XPhos): These bulky, electron-rich ligands are highly effective for coupling sterically hindered substrates and are known to promote the crucial reductive elimination step.[13] They can also prevent the amine substrate from deactivating the catalyst. |
| Base | K₂CO₃ or K₃PO₄: Inorganic bases are crucial for activating the boronic acid.[14][15] K₃PO₄ is a stronger base and is often more effective for challenging or sterically hindered couplings. The use of organic amine bases should generally be avoided to prevent competitive binding to the palladium center.[14] |
| Solvent | Dioxane/Water or Toluene/Water: A biphasic solvent system is often beneficial. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the substrates and catalyst.[16] Dioxane is a good general-purpose solvent, while toluene is often preferred for higher-temperature reactions. |
| Temperature | 80-110 °C: Elevated temperatures are typically required to overcome the activation energy for the oxidative addition and to ensure a reasonable reaction rate, especially with sterically demanding substrates. |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique; use fresh, high-quality palladium precursor and ligand. |
| Poor quality reagents | Use freshly purchased or purified aryl bromide and boronic acid. | |
| Insufficiently strong base | Switch from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃.[15] | |
| Formation of Homocoupled Byproducts | Suboptimal reaction conditions | Lower the reaction temperature or screen different catalyst/ligand combinations. |
| Dehalogenation of Starting Material | Presence of protic impurities | Ensure anhydrous solvents are used where specified. |
| Protodeborylation of Boronic Acid | Base is too strong or reaction time is too long | Consider using a milder base (e.g., KF) or reducing the reaction time.[15] |
Visualization of the Experimental Workflow
Conclusion
The Suzuki-Miyaura coupling of 1-(3-Bromophenyl)cyclohexan-1-amine is a highly viable and valuable transformation for the synthesis of novel biaryl amine structures. While the steric hindrance and the presence of a primary amine require careful selection of reaction parameters, the use of modern, bulky phosphine ligands in combination with appropriate inorganic bases and solvent systems can lead to high yields of the desired products. The protocols and insights provided herein offer a solid foundation for researchers to successfully employ this powerful cross-coupling reaction in their synthetic endeavors.
References
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. PMC. (2021-08-19). [Link]
-
Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024-10-10). [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ACS Publications. [Link]
-
The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature. [Link]
-
Influence of the Base on Pd@MIL-101-NH2 (Cr) as Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. PubMed. (2015-07-20). [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. ResearchGate. [Link]
-
An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed. (2015-03-16). [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]
-
Effect of pH in the development of high- yielding Suzuki coupling reactions of basic, amine containing substrates. ResearchGate. [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
-
Base-Free Suzuki-Miyaura Coupling. ChemistryViews. (2018-11-06). [Link]
-
Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025-03-29). [Link]
-
1 Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Mickaël Avanthay. ChemRxiv. [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. (2023-08-02). [Link]
-
Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. (2010-10-06). [Link]
-
Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions. Springer Professional. [Link]
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions | springerprofessional.de [springerprofessional.de]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistryviews.org [chemistryviews.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 10. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Influence of the Base on Pd@MIL-101-NH2 (Cr) as Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Using 1-(3-Bromophenyl)cyclohexan-1-amine as a scaffold in drug discovery
Application Note: 1-(3-Bromophenyl)cyclohexan-1-amine in Drug Discovery
Part 1: Executive Summary & Rationale
1-(3-Bromophenyl)cyclohexan-1-amine represents a strategic evolution of the "privileged" arylcyclohexylamine pharmacophore.[1] Historically associated with NMDA receptor antagonism (e.g., Phencyclidine, Ketamine), this scaffold offers a unique entry point for modern CNS drug discovery.[1]
Unlike its unsubstituted predecessors, the 3-bromo variant serves as a bifunctional pivot :
-
Pharmacological Anchor: The 1-amino-cyclohexyl moiety maintains affinity for the phencyclidine binding site (PCP site) within the NMDA receptor channel and monoamine transporters (SERT/DAT).[1]
-
Synthetic Handle: The meta-bromo substituent is electronically decoupled from the amine pharmacophore, allowing for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) without disrupting the core binding mode.[1]
This guide details the high-purity synthesis of the primary amine scaffold and protocols for its rapid diversification into lead-generation libraries.[1]
Part 2: Chemical Space & SAR Logic
The arylcyclohexylamine class exhibits a distinct Structure-Activity Relationship (SAR). The 3-position on the phenyl ring is a "tolerance zone" where substitutions can dramatically shift selectivity between NMDA antagonism and monoamine reuptake inhibition.[1]
-
NMDA Antagonism: Favored by unsubstituted or small electron-withdrawing groups.[1]
-
SERT/DAT Inhibition: Enhanced by 3-alkoxy or 3-aryl substitutions (e.g., 3-MeO-PCP).[1]
-
Sigma Receptors: Larger lipophilic groups at the 3-position often increase Sigma-1 affinity.[1]
DOT Diagram: SAR & Workflow Logic
Caption: Strategic diversification vectors from the 3-bromo scaffold leading to distinct pharmacological profiles.[1]
Part 3: Synthesis Protocol (Primary Amine Scaffold)
Objective: Synthesis of 1-(3-bromophenyl)cyclohexan-1-amine HCl. Challenge: Direct synthesis of hindered primary amines at a tertiary carbon is difficult due to elimination side reactions. Solution: The Azide Method (via tertiary alcohol) is superior to the Ritter reaction for laboratory-scale purity, avoiding harsh hydrolysis conditions that might degrade the bromo-functionality.[1]
Step 1: Grignard Addition
-
Reagents: 1,3-Dibromobenzene, Magnesium turnings, Cyclohexanone, THF (anhydrous).[1]
-
Mechanism: Selective mono-lithiation or Grignard formation.[1]
-
Activation: In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 eq) with a crystal of iodine.
-
Grignard Formation: Add 1,3-dibromobenzene (1.0 eq) in THF dropwise. Note: 1,3-dibromobenzene forms the mono-Grignard selectively if temperature is controlled (<40°C).[1]
-
Addition: Cool to 0°C. Add Cyclohexanone (1.0 eq) in THF dropwise over 30 mins.
-
Workup: Stir at RT for 2h. Quench with sat. NH4Cl. Extract with EtOAc.
-
Product: 1-(3-bromophenyl)cyclohexan-1-ol . (Yield: ~75-85%).[1]
Step 2: Azidation (The Schmidt/Azide Variation)
-
Reagents: Sodium Azide (NaN3), Trifluoroacetic Acid (TFA), Chloroform.[1]
-
Safety: Hydrazoic acid (HN3) generation risk.[1][2] Use a ventilated hood with a blast shield.
-
Dissolve tertiary alcohol from Step 1 in Chloroform (0.5 M).
-
Cool to 0°C. Add NaN3 (2.0 eq) carefully.
-
Add TFA (4.0 eq) dropwise.[1] The acid catalyzes the formation of the tertiary carbocation, which is trapped by the azide nucleophile.
-
Stir at RT for 12-18h.
-
Neutralization: Carefully quench with aqueous NH4OH (keep cool). Extract organic layer.[2]
-
Product: 1-azido-1-(3-bromophenyl)cyclohexane .
Step 3: Staudinger Reduction
-
Reagents: Triphenylphosphine (PPh3), THF, Water.[1]
-
Rationale: Chemoselective reduction of Azide to Amine without de-brominating the aromatic ring (unlike Catalytic Hydrogenation).
-
Dissolve Azide in THF. Add PPh3 (1.1 eq).[1]
-
Stir until N2 evolution ceases (formation of iminophosphorane).
-
Add H2O (5.0 eq) and heat to 50°C for 4h to hydrolyze the intermediate.
-
Purification: Acid/Base extraction.
-
Final Yield: ~60% overall from alcohol.
Part 4: Library Generation (Suzuki Coupling Protocol)
Application: Creating a library of 3-aryl derivatives to probe the hydrophobic pocket of the NMDA/SERT target.
Protocol (96-well block format):
| Component | Reagent | Concentration/Amount |
| Substrate | 1-(3-bromophenyl)cyclohexan-1-amine | 0.1 mmol / well |
| Coupling Partner | Diverse Aryl Boronic Acids | 0.15 mmol (1.5 eq) |
| Catalyst | Pd(dppf)Cl2[1] · DCM | 5 mol% |
| Base | K2CO3 (2M aq) | 3.0 eq |
| Solvent | Dioxane / Water (4:[1]1) | 1.0 mL |
Procedure:
-
Dispense: Add Scaffold stock solution to all wells.
-
Add Partners: Add unique Boronic Acids to each well.
-
Catalyst: Add Catalyst/Base slurry under inert atmosphere (Glovebox or N2 purge).[1]
-
Reaction: Seal plate. Heat at 90°C for 12h.
-
Workup: Filter through Celite/Silica plug to remove Pd. Evaporate.
-
Analysis: LC-MS verification.
Part 5: Pharmacological Screening Workflow
DOT Diagram: Screening Cascade
Caption: Hierarchical screening funnel to filter library hits for selectivity and potency.
Primary Assay (NMDA Affinity):
-
Ligand: [3H]-MK-801 (Dizocilpine).[1]
-
Tissue: Rat brain membrane homogenates (cortex/hippocampus).[1]
-
Condition: In presence of Glutamate and Glycine (to open the channel).
-
Success Criteria: Ki < 100 nM indicates potent channel blocking.
Part 6: Safety & Compliance
-
Dissociative Hazard: Arylcyclohexylamines are potent dissociative anesthetics. Even precursors can have biological activity. Handle all solids in a glovebox or Class II Biosafety Cabinet.
-
Regulatory: While the 3-bromo scaffold itself may not be explicitly scheduled in all jurisdictions, it is a direct structural analog of Phencyclidine (Schedule II in US).[1] Researchers must verify DEA/local regulations regarding "controlled substance analogs" before synthesis.
-
Chemical Safety: Sodium Azide (Step 2) can form explosive metal azides.[1] Do not use metal spatulas; neutralize waste with nitrous acid.
References
-
Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines.[1][3][4][5] Journal of Medicinal Chemistry.[3][4][5] Link[1]
-
Jirgensons, A., et al. (2000).[6][7] A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile.[7] Synthesis.[3][4][5][6][7][8][9][10][11][12][13][14] Link
-
Morris, H., & Wallach, J. (2014). From PCP to MXE: A comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis. Link
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature.Link
-
PubChem. 1-(3-bromophenyl)cyclohexan-1-amine Compound Summary.Link[1]
Sources
- 1. JRT (drug) - Wikipedia [en.wikipedia.org]
- 2. Use of PCA (1-phenylcyclohexylamine) as a precursor [chemistry.mdma.ch]
- 3. research.tue.nl [research.tue.nl]
- 4. semanticscholar.org [semanticscholar.org]
- 5. THE SYNTHESIS OF PHENCYCLIDINE AND OTHER 1-ARYLCYCLOHEXYLAMINES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ritter Reaction [organic-chemistry.org]
- 7. A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile [organic-chemistry.org]
- 8. namiki-s.co.jp [namiki-s.co.jp]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Ritter reaction - Wikipedia [en.wikipedia.org]
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- 13. Synthesis of Endocyclic Cycloalkyne Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines [organic-chemistry.org]
Application Notes and Protocols: The Buchwald-Hartwig Amination of 1-(3-Bromophenyl)cyclohexan-1-amine Intermediates
Introduction: Navigating the Challenges of Sterically Encumbered C-N Cross-Coupling
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for drug discovery and development professionals.[3]
This application note provides a detailed guide to the Buchwald-Hartwig amination of a particularly challenging substrate class: sterically hindered primary amines, exemplified by 1-(3-bromophenyl)cyclohexan-1-amine and its derivatives. The presence of a quaternary carbon atom alpha to the amino group in these intermediates introduces significant steric hindrance, which can impede the catalytic cycle and lead to low yields or undesired side reactions. We will delve into the mechanistic nuances of this transformation, discuss strategies to overcome steric challenges through the rational selection of catalysts, ligands, and reaction conditions, and provide a detailed, field-proven protocol for successful C-N bond formation.
Mechanistic Insights: The Catalytic Cycle and the Impact of Steric Hindrance
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) species.[1] Understanding this mechanism is crucial for troubleshooting and optimizing reactions, especially with demanding substrates.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (in this case, the 3-bromophenyl group), forming a Pd(II) intermediate.[1]
-
Amine Coordination and Deprotonation: The primary amine coordinates to the Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[3]
-
Reductive Elimination: The final and often rate-determining step is the reductive elimination of the N-aryl product, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1]
A common side reaction that can compete with reductive elimination is β-hydride elimination, which leads to hydrodehalogenation of the aryl halide and the formation of an imine.[1]
.dot
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.
Materials and Reagents:
-
1-(3-Bromophenyl)cyclohexan-1-amine (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or chloride, 1.2 equiv)
-
Palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%)
-
Additional ligand (if not using a precatalyst, e.g., BrettPhos, 2.2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., BrettPhos Pd G3) and sodium tert-butoxide.
-
Addition of Reactants: In the inert atmosphere of a glovebox or under a positive flow of argon, add 1-(3-bromophenyl)cyclohexan-1-amine and the aryl halide coupling partner to the reaction vessel.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the reaction vessel and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-aryl-1-(3-bromophenyl)cyclohexan-1-amine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting and Final Remarks
Low yields or the formation of side products in the Buchwald-Hartwig amination of sterically hindered substrates can often be attributed to several factors:
-
Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.
-
Inefficient Reductive Elimination: If the desired product is not forming, consider increasing the reaction temperature or screening a different bulky, electron-rich ligand.
-
Hydrodehalogenation: If the debrominated starting material is observed as a major byproduct, a change in ligand or a lower reaction temperature may be beneficial.
The Buchwald-Hartwig amination is a powerful tool for the synthesis of complex arylamines. By understanding the mechanistic principles and carefully selecting the appropriate catalyst system, researchers can successfully overcome the challenges posed by sterically demanding substrates like 1-(3-bromophenyl)cyclohexan-1-amine and its derivatives, thereby accelerating the discovery and development of new chemical entities.
References
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 13, 2026, from [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved February 13, 2026, from [Link]
-
Wikipedia. (2023, December 29). Buchwald–Hartwig amination. Retrieved February 13, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 13, 2026, from [Link]
-
Wikipedia. (2023, October 29). Josiphos ligands. Retrieved February 13, 2026, from [Link]
-
Arrechea, P. L., & Buchwald, S. L. (2016). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 138(38), 12474–12481. [Link]
-
ResearchGate. (n.d.). Ligands and precatalysts used in these studies for Pd-catalyzed C–N.... Retrieved February 13, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 13, 2026, from [Link]
-
Zultanski, S. L., & Miller, S. J. (2014). Redox-Neutral α-C–H Bond Functionalization of Secondary Amines with Concurrent C–P Bond Formation/N-Alkylation. The Journal of Organic Chemistry, 79(24), 12051–12064. [Link]
-
Macmillan Group - Princeton University. (2018, June 20). Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis. Retrieved February 13, 2026, from [Link]
-
Tian, W., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(33), 20987–20997. [Link]
-
ResearchGate. (n.d.). Applications of Josiphos ligands. Retrieved February 13, 2026, from [Link]
-
Tian, W., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(33), 20987–20997. [Link]
-
Stradiotto, M., & Lundgren, R. J. (2020). The development of cage phosphine 'DalPhos' ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles. Chemical Science, 11(44), 11957–11976. [Link]
-
ResearchGate. (n.d.). Activity and selectivity of selected Rh Josiphos catalysts (reaction time = 20h). Retrieved February 13, 2026, from [Link]
-
ResearchGate. (n.d.). Palladium-Mediated N-Arylation of Heterocyclic Diamines: Insights into the Origin of an Unusual Chemoselectivity. Retrieved February 13, 2026, from [Link]
-
University of Strathclyde. (n.d.). Palladium catalyzed N-arylation of hydroxylamines. Retrieved February 13, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling. Retrieved February 13, 2026, from [Link]
-
Paterson, A. J., Dunås, P., Rahm, M., et al. (2020). Palladium Catalyzed Stereoselective Arylation of Biocatalytically Derived Cyclic 1,3-Dienes: Chirality Transfer via a Heck-Type Mechanism. ChemRxiv. [Link]
-
Shao, L., Chen, Y., Wang, M., et al. (2022). Palladium-catalyzed direct γ-C(sp3)–H arylation of β-alkoxy cyclohexenones: reaction scope and mechanistic insights. Organic Chemistry Frontiers, 9, 2308-2315. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 1-(3-Bromophenyl)cyclohexan-1-amine HCl Synthesis
The following guide serves as a specialized Technical Support Center for the synthesis of 1-(3-Bromophenyl)cyclohexan-1-amine Hydrochloride . It is designed to troubleshoot yield-limiting factors in the transformation of 1,3-dibromobenzene to the target amine via the Grignard-Ritter or Grignard-Azide pathways.
Status: Online | Tier: 3 (Senior Application Scientist) | Case ID: YIELD-OPT-BR-PCA
Executive Summary & Reaction Architecture
The Challenge: The synthesis of 1-(3-bromophenyl)cyclohexan-1-amine involves creating a quaternary carbon center followed by the introduction of an amine in a sterically hindered environment. The presence of the meta-bromo substituent on the phenyl ring introduces electronic deactivation and potential side-reactions (e.g., lithium-halogen exchange competition or varying Grignard kinetics).
The Solution: Improving yield requires a transition from "standard" protocols to "kinetic controlled" protocols. We must optimize the Mono-Grignard formation (avoiding di-substitution) and the Ritter Amidation (avoiding elimination to the alkene).
Reaction Pathway Visualization
The following diagram outlines the critical control points (CCPs) where yield is typically lost.
Figure 1: Synthetic workflow highlighting the critical divergence point at the Tertiary Alcohol stage.
Phase 1: The Carbon Skeleton (Grignard Chemistry)
Objective: Maximize the formation of 1-(3-bromophenyl)cyclohexanol while preventing di-Grignard formation or Wurtz coupling.
Troubleshooting Guide
Q: I am getting a mixture of starting material and polymer/tar. Why isn't the Grignard initiating? A: 1,3-Dibromobenzene is less reactive than monobromobenzene.
-
The Fix: Do not rely on passive initiation. Use DIBAL-H activation or Iodine .
-
Protocol Adjustment: Add 5% of the bromide and a crystal of iodine to the Mg/THF. Heat until color fades before starting the main addition.
-
Critical: If using THF, the reaction is faster but prone to Wurtz coupling. Keep the temperature at reflux for initiation, then 0-5°C for the addition of the remaining bromide to favor the kinetic mono-Grignard product over the thermodynamic di-Grignard.
Q: My GC-MS shows significant amounts of 1,3-dicyclohexylbenzene. What happened? A: You formed the di-Grignard reagent. This occurs when the local concentration of bromide is too high relative to the Magnesium surface area, or the reaction runs too hot.
-
The Fix: High Dilution Technique.
-
Protocol: Dilute the 1,3-dibromobenzene in 5-10 volumes of THF. Add it dropwise over 2-3 hours.
-
Pro-Tip: Switch to Turbo Grignard (iPrMgCl·LiCl) . Instead of Mg turnings, react 1,3-dibromobenzene with iPrMgCl at -15°C. This performs a selective Halogen-Metal exchange at the most accessible bromine, giving >95% mono-Grignard selectivity [1].
Q: The addition of cyclohexanone turned the mixture into a solid gel. A: Magnesium alkoxides form viscous gels in THF. This stops stirring and creates hot spots.
-
The Fix: Add Cerium(III) Chloride (CeCl3) (Imamoto Reagent).
-
Why: CeCl3 suppresses enolization (which kills yield) and keeps the mixture fluid.
-
Yield Impact: +15-20% yield increase typically observed with organocerium vs. organomagnesium [2].
Phase 1 Data: Solvent & Reagent Comparison
| Method | Reagent | Solvent | Mono-Selectivity | Typical Yield (Alcohol) |
| Standard | Mg Turnings | Et2O | Moderate | 60-65% |
| Standard | Mg Turnings | THF | Low (Di-Grignard risk) | 50-60% |
| Optimized | iPrMgCl (Turbo) | THF | High | 85-92% |
| Additivie | Mg + CeCl3 | THF | High | 80-88% |
Phase 2: Introduction of Nitrogen (The Ritter Reaction)
Objective: Convert the tertiary alcohol to the amine without eliminating to the alkene (1-(3-bromophenyl)cyclohexene). Safety Warning: Standard Ritter reactions use NaCN/H2SO4, generating deadly HCN gas. All work must be performed in a high-efficiency fume hood with cyanide detectors.
Troubleshooting Guide
Q: I see a large non-polar spot on TLC (Rf ~0.8) and low amine yield. Is this the alkene? A: Yes. Tertiary alcohols are prone to E1 elimination in strong acid (H2SO4). Once the alkene forms, it is difficult to convert back to the amide under standard Ritter conditions.
-
The Fix: Control the temperature and acid strength.
-
Protocol: Do not add H2SO4 to the alcohol. Add the alcohol to the H2SO4/Nitrile mixture at 0°C .
-
Mechanistic Insight: Keeping the temperature low favors the nucleophilic attack of the nitrile (SN1-like) over the elimination (E1).
Q: The reaction mixture is black and tarry. A: Polymerization of the cyclohexene side-product or the nitrile.
-
The Fix: Use Glacial Acetic Acid as a co-solvent.
-
Protocol: Use a mixture of H2SO4:AcOH (1:4). This moderates the acidity, reducing polymerization while maintaining enough protonation power to generate the carbocation [3].
Q: Can I avoid using Cyanide? A: Yes, use the Modified Ritter (Chloroacetonitrile) method.
-
Benefit: Chloroacetonitrile is a liquid (still toxic, handle with care) but avoids gaseous HCN generation. The resulting chloroacetamide is easily cleaved with thiourea.
-
Yield: Often higher because the chloroacetonitrile carbocation is more stable.
Logic Flow: Diagnosing Low Yield in Ritter Step
Figure 2: Diagnostic logic for identifying failure modes in the Ritter amidation step.
Phase 3: Isolation & Salt Formation
Objective: Clean isolation of the amine from the acidic hydrolysis mixture.
Q: The oil won't crystallize after adding HCl. A: 1-(3-Bromophenyl)cyclohexan-1-amine HCl is lipophilic. Excess water or alcohol prevents crystallization.
-
The Fix: Anhydrous precipitation.
-
Protocol:
-
Extract the free base into Diethyl Ether or MTBE .
-
Dry thoroughly over MgSO4.
-
Add 2M HCl in Diethyl Ether (commercial solution) dropwise.
-
The salt should precipitate instantly as a white solid.
-
Recrystallize from Isopropanol/Ether if needed.
-
Recommended Optimized Protocol (High Yield)
Based on the troubleshooting analysis, here is the recommended "Golden Batch" protocol.
Step 1: The Modified Grignard
-
Flame-dry a 3-neck flask under Argon.
-
Charge with 1.1 eq Magnesium turnings and minimal THF. Activate with Iodine.[1][2]
-
Add 1.0 eq 1,3-Dibromobenzene in THF (diluted 1:5) dropwise at reflux to initiate, then maintain at 35-40°C .
-
Cool to -78°C. Add 1.1 eq Cyclohexanone .
-
Optional: Add 1.2 eq CeCl3 (dried) before ketone addition for maximum yield.
-
Quench with NH4Cl, extract, and dry.
Step 2: The Modified Ritter (Chloroacetonitrile Route)
-
Dissolve 1 eq of Alcohol in Acetic Acid (3 vol).
-
Add 1.5 eq Chloroacetonitrile .
-
Cool to 0-5°C. Add 3 eq H2SO4 dropwise.
-
Stir at RT for 12 hours.
-
Pour onto ice. Extract the intermediate amide.[3]
-
Reflux amide with Thiourea in Ethanol/Acetic Acid (Cleavage) OR reflux with 20% HCl (Hydrolysis).
-
Basify, extract free base, and form HCl salt in anhydrous ether.
References
-
Knochel, P., et al. (2004). "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition.
-
Imamoto, T., et al. (1989). "Organocerium reagents. Nucleophilic addition to easily enolizable ketones." Journal of the American Chemical Society.
-
Ritter, J. J., & Minieri, P. P. (1948).[4] "A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles." Journal of the American Chemical Society.
-
Jirgensons, A., et al. (2000).[2] "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile." Synthesis.
Sources
Preventing degradation of 1-(3-Bromophenyl)cyclohexan-1-amine in solution
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(3-Bromophenyl)cyclohexan-1-amine. Its purpose is to serve as a central resource for preventing, identifying, and troubleshooting degradation of this compound in solution, thereby ensuring experimental reproducibility and integrity.
Introduction
1-(3-Bromophenyl)cyclohexan-1-amine is a key chemical intermediate characterized by a primary amine on a cyclohexyl ring and a brominated phenyl group. The stability of this compound in solution is paramount for reliable experimental outcomes. The primary amine is susceptible to oxidative and photolytic degradation, which can lead to the formation of impurities, a decrease in the effective concentration of the active compound, and inconsistent results. This document outlines the primary degradation pathways and provides robust protocols to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a stock solution of 1-(3-Bromophenyl)cyclohexan-1-amine?
A: For maximum stability, stock solutions should be stored at or below -20°C in a tightly sealed, amber glass vial with a PTFE-lined cap. The solvent of choice should be a high-purity, anhydrous, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN). To prevent oxidation, it is highly recommended to overlay the solution with an inert gas like argon or nitrogen before sealing.
Q2: My solution of 1-(3-Bromophenyl)cyclohexan-1-amine has turned yellow/brown. What happened, and is it still usable?
A: A color change is a common indicator of degradation, specifically the atmospheric oxidation of the arylamine functional group.[1][2] This process forms colored impurities. The usability of the solution depends on the sensitivity of your application to such impurities. For highly sensitive assays (e.g., in vitro biological screens, quantitative analysis), the solution should be discarded and a fresh one prepared. For less sensitive applications, its use may be acceptable, but the results should be interpreted with caution.
Q3: Which solvents should I absolutely avoid for long-term storage?
A: Avoid protic solvents (e.g., water, methanol, ethanol) and solvents containing reactive impurities (e.g., peroxides in older ethers like THF or dioxane). Acidic conditions should also be avoided, as the amine is basic and will form a salt, which may have different solubility and stability profiles.[3] Amines are known to be hygroscopic, meaning they absorb moisture from the air, which can facilitate hydrolysis or other degradative reactions.[4]
Q4: How can I proactively monitor the stability of my solution?
A: The most effective method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[5][6] By analyzing the sample at regular intervals (e.g., time zero, 1 week, 1 month), you can quantify the parent compound's peak area and monitor for the appearance of new peaks corresponding to degradation products. A photodiode array (PDA) detector is particularly useful as it can help identify the emergence of new chromophores.[6]
Troubleshooting Guide: Common Degradation Issues
This section addresses specific problems users may encounter and provides a framework for diagnosis and resolution based on chemical principles.
Issue 1: Rapid Solution Discoloration (Yellowing/Browning)
-
Primary Suspected Cause: Oxidative Degradation.
-
Underlying Chemistry: The lone pair of electrons on the nitrogen atom of the primary amine makes it susceptible to attack by atmospheric oxygen.[7] This can be a complex radical-mediated process, potentially accelerated by trace metal ion contaminants or light exposure, leading to the formation of highly conjugated, colored species such as imines or nitro compounds. Arylamines are particularly well-known for their tendency to color upon storage due to atmospheric oxidation.[1][2]
-
Preventative & Corrective Actions:
-
Solvent Choice: Always use high-purity, anhydrous, and peroxide-free solvents.
-
Inert Atmosphere: Before sealing the vial, purge the headspace with an inert gas (argon or nitrogen) to displace oxygen. This is the most critical step in preventing oxidation.
-
Antioxidants: For applications where it will not interfere, the addition of a small amount of an antioxidant, such as ascorbic acid, may be considered to prolong stability.[8]
-
Immediate Action: If discoloration is observed, prepare a fresh solution using the preventative measures outlined above.
-
Issue 2: Precipitate Formation or Solution Cloudiness
-
Primary Suspected Cause: Carbamate Salt Formation or Low-Temperature Insolubility.
-
Underlying Chemistry: As a base, the amine can react readily with atmospheric carbon dioxide (CO2) to form a cyclohexylammonium carbamate salt. This salt may have poor solubility in the organic solvent, leading to precipitation. Alternatively, the compound itself may have limited solubility at the recommended storage temperature (e.g., -20°C), causing it to crash out of solution.
-
Preventative & Corrective Actions:
-
Minimize Headspace: Use vials that are appropriately sized for the volume of solution to minimize the amount of air (and thus CO2) present.
-
Seal Tightly: Ensure vials are sealed with high-quality, airtight caps.
-
Solubility Check: Before preparing a large batch, test the solubility of the compound in your chosen solvent at the intended storage temperature. If it precipitates upon cooling, you may need to store it at a higher temperature (e.g., 4°C) and accept a shorter shelf-life or use a different solvent system.
-
Immediate Action: If precipitation is observed, allow the vial to warm to room temperature and vortex/sonicate to see if the precipitate redissolves. If it does, the issue is likely temperature-related. If it does not, it is likely a salt, and the solution should be discarded.
-
Issue 3: Inconsistent or Non-Reproducible Experimental Data
-
Primary Suspected Cause: Unseen Degradation and Potency Loss.
-
Underlying Chemistry: Not all degradation pathways result in a visible color change. Hydrolysis (if water is present), photodecomposition, or other subtle molecular rearrangements can decrease the concentration of the parent compound without producing colored byproducts. This leads to experiments being conducted with a lower-than-expected concentration of the active molecule.
-
Preventative & Corrective Actions:
-
Strict Storage Protocol: Adhere rigorously to the recommended storage conditions (see Protocol 2).
-
Aliquot Solutions: Prepare a concentrated stock solution and dispense it into single-use aliquots. This prevents repeated freeze-thaw cycles and exposure of the entire stock to the atmosphere.
-
Implement Stability Testing: Use an analytical method like HPLC to periodically check the purity and concentration of your stock solution, especially before starting a critical set of experiments. (See Protocol 3).
-
Core Stability Principles & Degradation Pathways
Understanding the chemical vulnerabilities of 1-(3-Bromophenyl)cyclohexan-1-amine is key to preventing its degradation.
Caption: Primary degradation pathways for 1-(3-Bromophenyl)cyclohexan-1-amine.
Protocols for Ensuring Solution Stability
Protocol 1: Preparation of a Stable Stock Solution
This protocol is designed to minimize initial exposure to degradants.
-
Pre-Weighing Preparation: Allow the solid compound container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.
-
Solvent Selection: Use a brand new, sealed bottle of high-purity, anhydrous grade solvent (e.g., DMSO, DMF, or Acetonitrile).
-
Weighing: Accurately weigh the desired amount of the compound in a clean, dry vessel.
-
Dissolution: Add the solvent to the solid to achieve the target concentration. If necessary, use gentle vortexing or sonication in a room-temperature water bath to facilitate dissolution.
-
Inert Gas Purge: Once fully dissolved, bubble a gentle stream of argon or nitrogen through the solution for 1-2 minutes to displace dissolved oxygen. Alternatively, purge the headspace of the vial with the inert gas for 30 seconds.
-
Storage: Immediately cap the vial tightly and transfer to the appropriate storage location (e.g., -20°C freezer).
Protocol 2: Recommended Long-Term Storage Procedure
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Slows the rate of all chemical reactions, significantly inhibiting degradation. |
| Solvent | Anhydrous Aprotic (e.g., DMSO, ACN) | Minimizes reactivity with the amine; avoids issues with protic hydrogens. |
| Container | Amber Glass Vial, PTFE-lined cap | Amber glass protects from light to prevent photodecomposition.[6] PTFE is highly inert and prevents leaching or reaction with the cap liner. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, the primary driver of oxidative degradation.[9] |
| Handling | Single-Use Aliquots | Prevents contamination and repeated freeze-thaw cycles of the main stock solution. |
Protocol 3: Workflow for Monitoring Stability via HPLC
This outlines a general procedure for a stability-indicating assay. Method optimization will be required for specific instrumentation and applications.
Caption: A typical workflow for conducting a stability study on a compound solution.
Methodology Outline:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Formic Acid or Trifluoroacetic Acid, if compatible with your downstream application). For example, start at 10% Acetonitrile and ramp to 90% over 15 minutes.
-
Detector: UV/PDA detector set to a wavelength appropriate for the bromophenyl chromophore (e.g., ~254 nm).
-
Analysis:
-
At Time=0, inject the freshly prepared solution. Record the retention time and peak area of the parent compound. This is your 100% reference.
-
At subsequent time points (e.g., 1 week, 1 month, 3 months), inject an aliquot stored under the recommended conditions.
-
Calculate the percentage of the parent compound remaining relative to the T=0 sample.
-
Examine the chromatogram for any new peaks, which indicate the formation of degradation products. An acceptable stability limit is often defined as <5% loss of the parent compound.
-
By implementing these guidelines and protocols, researchers can significantly enhance the reliability and reproducibility of their experiments involving 1-(3-Bromophenyl)cyclohexan-1-amine.
References
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
ResearchGate. (2015). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]
-
PubChem. (n.d.). 1-[1-(3-Bromophenyl)ethylideneamino]-3-cyclohexylthiourea. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(3-bromophenyl)cyclohexan-1-amine hydrochloride. Retrieved from [Link]
-
Chemcess. (2024). Cyclohexylamine: Properties, Reactions, Production And Uses. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Aryl amines. Retrieved from [Link]
-
Chempedia. (n.d.). Cyclohexylamine (C6H13N) properties. Retrieved from [Link]
-
Synergistic Effects of Cyclohexylamine with Other Amine Compounds in Plastic Stabilizers. (2024). Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-bromophenyl)-N-methylcyclobutan-1-amine. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). cis-(1R,2R)-2-(3-bromophenyl)cyclohexan-1-amine. Retrieved from [Link]
-
YouTube. (2023). Aniline and other arylamines are usually colourless but get coloured on storage due to.... Retrieved from [Link]
-
NIST. (n.d.). Cyclohexylamine. Retrieved from [Link]
-
Ataman Kimya. (n.d.). CYCLOHEXYLAMINE. Retrieved from [Link]
-
Analytical Methods for the Degradation of Phytoconstituents. (n.d.). Retrieved from [Link]
-
Rawsource. (2024). What are Amines? Structure, Types, Applications, and Safety. Retrieved from [Link]
-
ResearchGate. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Retrieved from [Link]
-
CORE. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from [Link]
-
University of Texas at Austin. (n.d.). Thermal degradation of aqueous amines used for carbon dioxide capture. Retrieved from [Link]
-
ResearchGate. (2014). Thermal Degradation of Linear Amines for CO2 Capture. Retrieved from [Link]
-
University Blog Service. (n.d.). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. Retrieved from [Link]
Sources
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. m.youtube.com [m.youtube.com]
- 3. webqc.org [webqc.org]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. ijmr.net.in [ijmr.net.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rawsource.com [rawsource.com]
- 8. researchgate.net [researchgate.net]
- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Minimizing side reactions during 1-(3-Bromophenyl)cyclohexan-1-amine derivatization
Executive Summary & Scaffold Analysis
User Query: "I am experiencing low yields and unexpected byproducts when derivatizing 1-(3-bromophenyl)cyclohexan-1-amine. What are the primary failure modes?"
Technical Insight: This scaffold presents a classic "orthogonal reactivity" challenge. You are dealing with two distinct reactive centers that often interfere with one another:
-
Sterically Hindered Primary Amine: The amine is attached to a quaternary carbon (gem-disubstituted cyclohexane). This significantly lowers nucleophilicity due to steric bulk, making amide couplings difficult and prone to intermediate hydrolysis.
-
Aryl Bromide: This handle is essential for downstream cross-coupling (Suzuki, Buchwald-Hartwig) but is susceptible to hydrodehalogenation (loss of Br) under reductive conditions or Pd-catalyst poisoning by the free amine.
The following guide breaks down these issues into specific troubleshooting modules.
Troubleshooting Module: Amide Coupling Failures
Q: Why is my amide coupling reaction stalling or hydrolyzing the active ester?
Diagnosis: The geminal cyclohexane ring creates a "neopentyl-like" steric environment. Standard coupling reagents (EDC, HOBt) form active esters that are not electrophilic enough to capture this bulky amine before they are hydrolyzed by trace water or undergo rearrangement.
Side Reaction Mechanism:
-
Primary Issue: Slow nucleophilic attack (
). -
Byproduct: Recovery of carboxylic acid starting material and N-acylurea byproducts (if using carbodiimides).
Protocol Optimization (The "High-Energy" Approach): Do not rely on standard active esters. You must generate a highly reactive electrophile.
| Method | Reagent System | Recommendation |
| Standard (Avoid) | EDC/NHS or HOBt | Not Recommended. Kinetics are too slow for this steric bulk. |
| Enhanced | HATU / HOAt / DIPEA | Viable. Use 2.0 equiv HATU. Pre-activation time: 15 min. Reaction time: 12-24h. |
| Aggressive (Preferred) | Acyl Chloride / Pyridine | Best for difficult cases. Convert acid to acid chloride using |
| Alternative | TFFH (Fluoro-amidinium) | Generates Acyl Fluorides , which are less sterically sensitive than active esters. |
Step-by-Step Protocol: Acyl Chloride Method
-
Dissolve carboxylic acid (1.0 equiv) in dry DCM.
-
Add Oxalyl Chloride (1.2 equiv) and catalytic DMF (2 drops). Stir 1h (gas evolution stops).
-
Concentrate in vacuo to remove excess oxalyl chloride.
-
Redissolve acid chloride in DCM.
-
Add 1-(3-bromophenyl)cyclohexan-1-amine (1.0 equiv) and Pyridine (3.0 equiv).
-
Critical: Add DMAP (0.1 equiv) as a nucleophilic catalyst to transfer the acyl group to the hindered amine.
Troubleshooting Module: Cross-Coupling (Suzuki/Buchwald)
Q: I am trying to react the Aryl Bromide, but the reaction turns black and yields are <10%. Why?
Diagnosis:
You are likely experiencing Catalyst Poisoning . The free primary amine (
Side Reaction:
-
Pd-Amine Complexation: Formation of stable, non-catalytic Pd-amine species.
-
Homocoupling: The stalled catalytic cycle often leads to oxidative homocoupling of the boronic acid.
Visualizing the Failure Mode:
Caption: Competitive binding of the free amine substrate deactivates the Palladium catalyst, preventing the catalytic cycle.
Corrective Action: Protection Strategy You must mask the amine before attempting cross-coupling on the bromide.
-
Protect: Convert amine to Boc-carbamate .
-
Reagents:
(2.0 equiv), , THF, Reflux (Reflux is needed due to steric hindrance).
-
-
Cross-Couple: Perform Suzuki-Miyaura coupling on the Boc-protected intermediate.
-
Catalyst:
or . -
Base:
or .
-
-
Deprotect: TFA/DCM or HCl/Dioxane.
Troubleshooting Module: Loss of Bromine (Hydrodehalogenation)
Q: The bromine atom disappeared during my synthesis. I see a mass of [M-79].
Diagnosis:
Hydrodehalogenation has occurred.[1] This is the reductive cleavage of the
Common Triggers:
-
Hydrogenation: Using
to remove a protecting group (like Cbz or Benzyl). -
Reductive Amination: Using
or with insufficient pH control or prolonged reaction times. -
Metal-Hydride Contamination: In Suzuki couplings,
-hydride elimination from alkyl-Pd species (rare here) or formate impurities.
Prevention Protocol:
| Operation | Risky Reagent | Safe Alternative |
| Reductive Amination | ||
| Nitro Reduction | ||
| Cbz Removal | Acid hydrolysis (HBr/AcOH) or TMSI . Avoid catalytic hydrogenation entirely. |
Decision Logic for Derivatization
Use this flow to determine the correct order of operations for your synthesis.
Caption: Operational workflow distinguishing between N-functionalization and Aryl-functionalization strategies to avoid incompatibility.
Storage & Stability FAQ
Q: My white solid turned into a sticky gum after leaving it on the bench. Is it degraded?
A: Likely yes. Primary amines, especially on cyclohexyl rings, are strong bases. They rapidly absorb atmospheric
-
Verification: Check NMR for a broad signal around 8-9 ppm (carbamate NH) or IR for a carbonyl stretch at ~1650 cm⁻¹.
-
Fix: Dissolve in dilute HCl and lyophilize to store as the Hydrochloride Salt . The salt form is indefinitely stable and resistant to oxidation/carbonation.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
- Cited for: Optimization of amide coupling on hindered substr
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
- Cited for: Mechanisms of catalyst poisoning by free amines and ligand selection str
-
Ramanathan, A., & Jimenez, L. S. (2010).[2] Reductive Dehalogenation of Aryl Bromides and Chlorides.[1][2][3] Synthesis, 2010(13), 217-220. Link
- Cited for: Risks of hydrodehalogenation during hydrogen
-
PubChem Compound Summary. (2024). 1-(3-Bromophenyl)cyclohexan-1-amine.[4] National Center for Biotechnology Information. Link
Sources
- 1. Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PubChemLite - 1-(3-bromophenyl)cyclohexan-1-amine hydrochloride (C12H16BrN) [pubchemlite.lcsb.uni.lu]
- 5. cis-(1R,2R)-2-(3-bromophenyl)cyclohexan-1-amine | C12H16BrN | CID 11694514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(3-bromophenyl)-N-methylcyclobutan-1-amine | C11H14BrN | CID 83692990 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming steric hindrance in 1-(3-Bromophenyl)cyclohexan-1-amine synthesis
Technical Support Center: Synthesis of 1-(3-Bromophenyl)cyclohexan-1-amine
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low to no yield in the Grignard reaction between 3-bromophenylmagnesium bromide and cyclohexanone.
Question: My Grignard reaction to form the tertiary alcohol precursor, 1-(3-bromophenyl)cyclohexan-1-ol, is failing or giving very low yields. What are the likely causes and how can I resolve this?
Answer: This is a common issue, often stemming from the inherent challenges of Grignard reactions and steric hindrance. Let's break down the potential problems and solutions.
Root Cause Analysis:
-
Steric Hindrance: The bulky nature of the cyclohexyl ring can impede the approach of the Grignard reagent to the carbonyl carbon of cyclohexanone.[1][2] This steric clash is a significant barrier to the nucleophilic addition.
-
Grignard Reagent Quality: Grignard reagents are notoriously sensitive to moisture and air. Inadequate formation or degradation of the 3-bromophenylmagnesium bromide will lead to a failed reaction.
-
Side Reactions: Enolization of cyclohexanone is a competing side reaction, especially with sterically hindered Grignard reagents.[3] The Grignard reagent can act as a base, deprotonating the alpha-carbon of the ketone and quenching the reaction.
Troubleshooting Workflow:
dot digraph "Grignard Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
start [label="Low Yield in Grignard Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagent [label="Verify Grignard Reagent Quality"]; optimize_conditions [label="Optimize Reaction Conditions"]; alt_route [label="Consider Alternative Synthetic Route", fillcolor="#FBBC05"];
start -> check_reagent; start -> optimize_conditions; start -> alt_route;
check_reagent -> { node_reagent1 [label="Ensure anhydrous conditions (flame-dried glassware, dry solvents)"]; node_reagent2 [label="Use fresh, high-quality magnesium turnings and 3-bromobenzene"]; node_reagent3 [label="Confirm Grignard formation (e.g., Gilman test or titration)"]; }
optimize_conditions -> { node_cond1 [label="Use a less sterically hindered Grignard, if possible (not an option here)"]; node_cond2 [label="Add a Lewis acid catalyst (e.g., CeCl3) to enhance carbonyl reactivity"]; node_cond3 [label="Slowly add cyclohexanone at low temperature (0 °C to -78 °C)"]; }
alt_route -> { node_alt1 [label="Ritter Reaction (see Issue 2)"]; node_alt2 [label="Buchwald-Hartwig Amination (see Issue 3)"]; }
{rank=same; start} } Диаграмма 1: Устранение неполадок реакции Гриньяра.
Detailed Protocol: Cerium(III) Chloride Mediated Grignard Reaction
This protocol enhances the nucleophilicity of the Grignard reagent and reduces enolization.
| Step | Procedure | Key Considerations |
| 1 | Preparation | Flame-dry all glassware under vacuum and cool under a stream of dry argon or nitrogen. Use anhydrous diethyl ether or THF as the solvent. |
| 2 | CeCl₃ Activation | Anhydrous CeCl₃ (1.2 equivalents) is suspended in anhydrous THF and stirred vigorously for 2 hours at room temperature. |
| 3 | Grignard Addition | Cool the CeCl₃ suspension to -78 °C (dry ice/acetone bath). Slowly add the prepared 3-bromophenylmagnesium bromide solution (1.1 equivalents) and stir for 1 hour. |
| 4 | Substrate Addition | Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C. |
| 5 | Reaction & Quench | Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. |
| 6 | Workup | Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |
Issue 2: The Grignard reaction is still problematic. Is there a more robust method to synthesize the target amine?
Question: Despite optimizing the Grignard reaction, the yields of the precursor alcohol are inconsistent. What is a reliable alternative for synthesizing 1-(3-bromophenyl)cyclohexan-1-amine?
Answer: The Ritter reaction is an excellent alternative that bypasses the Grignard step entirely and often provides higher and more consistent yields for sterically hindered tertiary amines.[4][5]
The Ritter Reaction Approach:
The Ritter reaction involves the reaction of a nitrile with a carbocation source, such as a tertiary alcohol or an alkene, in the presence of a strong acid.[6][7] The resulting nitrilium ion is then hydrolyzed to form an N-alkyl amide, which can be subsequently hydrolyzed to the desired amine.
Workflow for Ritter Reaction Synthesis:
dot digraph "Ritter Reaction Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
start [label="1-(3-Bromophenyl)cyclohexan-1-ol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Step 1: Ritter Reaction\n(H₂SO₄, Acetonitrile)", shape=box]; intermediate [label="N-(1-(3-bromophenyl)cyclohexyl)acetamide", shape=cds, fillcolor="#FBBC05"]; step2 [label="Step 2: Amide Hydrolysis\n(HCl or H₂SO₄, heat)", shape=box]; product [label="1-(3-Bromophenyl)cyclohexan-1-amine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> step1 -> intermediate -> step2 -> product; } Диаграмма 2: Рабочий процесс синтеза по реакции Риттера.
Detailed Protocol: Two-Step Synthesis via Ritter Reaction
Part A: Synthesis of N-(1-(3-bromophenyl)cyclohexyl)acetamide
| Step | Procedure | Key Considerations |
| 1 | Reactant Setup | In a flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(3-bromophenyl)cyclohexan-1-ol (1.0 equivalent) in acetonitrile (used in excess as both reactant and solvent). |
| 2 | Acid Addition | Cool the solution to 0 °C in an ice bath. Slowly and carefully add concentrated sulfuric acid (2.0-3.0 equivalents) dropwise. The reaction is exothermic. |
| 3 | Reaction | After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. |
| 4 | Quench & Isolation | Cool the reaction mixture and carefully pour it over crushed ice. Neutralize with a saturated sodium bicarbonate solution or aqueous sodium hydroxide until the pH is ~7-8. The product will precipitate as a solid. |
| 5 | Purification | Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol/water or purification by column chromatography may be necessary. |
Part B: Hydrolysis of N-(1-(3-bromophenyl)cyclohexyl)acetamide to the Amine
Amides can be hydrolyzed under acidic or basic conditions, though acidic hydrolysis is often preferred.[8][9]
| Step | Procedure | Key Considerations |
| 1 | Reaction Setup | Suspend the N-(1-(3-bromophenyl)cyclohexyl)acetamide (1.0 equivalent) in a solution of 6M hydrochloric acid or 20% sulfuric acid. |
| 2 | Hydrolysis | Heat the mixture to reflux for 4-8 hours. The reaction should be monitored for the disappearance of the starting material. |
| 3 | Workup | Cool the reaction mixture to room temperature. Basify the solution with concentrated sodium hydroxide or potassium hydroxide until the pH is >12 to deprotonate the ammonium salt and precipitate the free amine. |
| 4 | Extraction | Extract the aqueous layer multiple times with a suitable organic solvent such as diethyl ether, ethyl acetate, or dichloromethane. |
| 5 | Purification | Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by distillation, chromatography, or salt formation. |
Issue 3: Can I directly aminate 1-bromo-3-(1-bromocyclohexyl)benzene to avoid the alcohol intermediate?
Question: I have access to 1-bromo-3-(1-bromocyclohexyl)benzene. Can I use a direct amination method like the Buchwald-Hartwig amination to form the C-N bond?
Answer: Yes, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds and can be applied to sterically hindered substrates.[10][11][12] This approach is particularly useful for aryl halides.[13]
Considerations for Buchwald-Hartwig Amination:
-
Ligand Choice: The success of this reaction is highly dependent on the choice of phosphine ligand. For sterically hindered substrates, bulky, electron-rich ligands are often required to promote reductive elimination.[14]
-
Amine Source: A variety of nitrogen sources can be used, including primary and secondary amines, or ammonia equivalents.
-
Base Selection: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the catalytic cycle.
Illustrative Buchwald-Hartwig Reaction Scheme:
dot digraph "Buchwald_Hartwig" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
ArylHalide [label="Aryl Halide\n(1-Bromo-3-(1-bromocyclohexyl)benzene)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="Amine Source\n(e.g., NH₃, Benzophenone Imine)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Pd Catalyst\n(e.g., Pd₂(dba)₃)", shape=diamond, fillcolor="#FBBC05"]; Ligand [label="Ligand\n(e.g., XPhos, RuPhos)", shape=diamond, fillcolor="#FBBC05"]; Base [label="Base\n(e.g., NaOtBu, LHMDS)", shape=diamond, fillcolor="#FBBC05"]; Product [label="1-(3-Bromophenyl)cyclohexan-1-amine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
ArylHalide -> Catalyst; Amine -> Catalyst; Ligand -> Catalyst; Base -> Catalyst; Catalyst -> Product; } Диаграмма 3: Схема реакции Бухвальда-Хартвига.
General Protocol for Buchwald-Hartwig Amination:
| Step | Procedure | Key Considerations |
| 1 | Reaction Setup | In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq.), palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), phosphine ligand (2-10 mol%), and base (e.g., NaOtBu, 1.5-2.0 eq.) in a dry Schlenk flask. |
| 2 | Solvent & Amine | Add anhydrous, degassed solvent (e.g., toluene, dioxane). Add the amine source (1.2-1.5 eq.). If using an ammonia equivalent like benzophenone imine, it is added here. |
| 3 | Reaction | Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by GC-MS or LC-MS). |
| 4 | Workup | Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. If an ammonia equivalent was used, an acidic hydrolysis step is required to reveal the primary amine. |
| 5 | Purification | Concentrate the filtrate and purify the crude product by column chromatography. |
References
-
Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc. [Link]
-
Wikipedia contributors. (2023). Ritter reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Clark, J. (2021). The hydrolysis of amides. In Chemguide. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
University of Calgary. (n.d.). Hydrolysis of Amides. [Link]
-
Krimen, L. I., & Cota, D. J. (1969). The Ritter Reaction. Organic Reactions, 17, 213–325. [Link]
-
Vaia. (n.d.). Attempted Grignard reaction of cyclohexanone. [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
OpenOChem Learn. (n.d.). Ritter Reaction. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Lee, D.-H., Taher, A., Hossain, S., & Jin, M.-J. (2018). An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides. Organic Letters, 20(24), 7883–7887. [Link]
-
Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 103(15), 4540–4552. [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. In Master Organic Chemistry. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. organicreactions.org [organicreactions.org]
- 6. Ritter Reaction | OpenOChem Learn [learn.openochem.org]
- 7. Ritter Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Validation & Comparative
Technical Guide: Mass Spectrometry Fragmentation Patterns of 1-(3-Bromophenyl)cyclohexan-1-amine
Executive Summary
1-(3-Bromophenyl)cyclohexan-1-amine is a halogenated arylcyclohexylamine, structurally analogous to the dissociative anesthetic Phencyclidine (PCP) and the primary amine metabolite 1-phenylcyclohexan-1-amine (PCA). In forensic and pharmaceutical analysis, accurate identification of this compound relies heavily on distinguishing its unique isotopic signature and fragmentation pathways from its non-halogenated parent (PCA) and tertiary amine analogs (PCP/Ketamine).
This guide provides a comparative analysis of its mass spectral behavior, focusing on the diagnostic utility of the bromine isotope pattern (
Part 1: Structural Identity & Isotopic Signatures
The defining characteristic of this molecule in mass spectrometry is the presence of the bromine atom on the meta-position of the phenyl ring. Unlike PCA, which exhibits a singular molecular ion envelope, the 3-bromo analog displays a distinct doublet.
| Feature | 1-(3-Bromophenyl)cyclohexan-1-amine | 1-Phenylcyclohexan-1-amine (PCA) |
| Formula | ||
| Monoisotopic Mass | 253.05 Da ( | 175.14 Da |
| Molecular Ion ( | Doublet (1:1) at m/z 253 and 255 | Singlet at m/z 175 |
| Halogen Signature | Distinct M and M+2 peaks of equal intensity | None |
Diagnostic Utility
The M+ / M+2 doublet is the primary filter for identification. In an Electron Ionization (EI) source (70 eV), the molecular ion is relatively stable due to the aromatic stabilization, making this doublet clearly visible. This serves as an immediate "flag" for a brominated species, distinguishing it from common adulterants or metabolites lacking halogens.
Part 2: Fragmentation Pathways (Mechanistic Analysis)
The fragmentation of 1-(3-Bromophenyl)cyclohexan-1-amine under EI conditions follows three competing pathways driven by the stability of the resulting carbocations and the directing power of the amine nitrogen.
Pathway A: Cyclohexane Ring Unraveling (The "PCA-like" Shift)
Similar to PCA, the high internal energy of the molecular ion triggers the opening of the cyclohexane ring.
-
Mechanism: Homolytic cleavage of the C-C bond in the cyclohexane ring occurs, followed by hydrogen transfer and the loss of a propyl radical (
, 43 Da). -
Resulting Ion: This yields a resonance-stabilized iminium ion.
-
Mass Shift:
-
PCA:
(m/z 132 is the base peak). -
3-Br-Analog:
. -
Observation: The presence of the m/z 210/212 doublet is the spectral equivalent of the m/z 132 peak in PCA, confirming the cyclohexyl-amine core structure.
-
Pathway B: Formation of the Bromotropylium Ion
The aromatic ring, activated by the bromine, can undergo expansion to a seven-membered tropylium ring upon cleavage of the bond connecting it to the cyclohexane quaternary carbon.
-
Mechanism: The bond between the quaternary carbon (C1) and the phenyl ring breaks. The charge is retained on the aromatic moiety.
-
Rearrangement: The benzyl-like cation rearranges to the highly stable tropylium cation structure.
-
Resulting Ion: Bromotropylium (
). -
Mass Signature: A doublet at m/z 169 and 171 . This is a critical diagnostic fragment that confirms the halogen is on the aromatic ring, not the alkyl ring.
Pathway C: Loss of Ammonia (Minor)
Primary amines can lose a neutral ammonia molecule (
-
Mass Signature: m/z 236/238.
-
Intensity: typically low in EI compared to Pathways A and B but more prominent in Soft Ionization (CI/ESI).
Part 3: Visualization of Fragmentation Logic
The following diagram illustrates the competitive fragmentation pathways, highlighting the mass shifts caused by the bromine atom.
Caption: Figure 1. Competitive EI fragmentation pathways for 1-(3-Bromophenyl)cyclohexan-1-amine showing characteristic mass shifts.
Part 4: Comparative Performance Guide
This section compares the "detectability" and spectral distinctiveness of the 3-bromo analog against standard alternatives.
Table 1: Spectral Fingerprint Comparison
| Parameter | 1-(3-Br)cyclohexan-1-amine | PCA (Parent) | PCP (Tertiary Amine) |
| Molecular Ion Stability | Moderate (Doublet) | Moderate (Singlet) | Low (often absent in EI) |
| Base Peak (EI) | m/z 210/212 (Ring fragment) | m/z 132 (Ring fragment) | m/z 200 (M - C3H7) or m/z 243 |
| Tropylium Indicator | m/z 169/171 (Bromotropylium) | m/z 91 (Tropylium) | m/z 91 |
| Nitrogen Rule | Even Mass ( | Odd Mass ( | Odd Mass ( |
| Differentiation Difficulty | Low (Br Isotope is unique) | High (Easily confused with other amines) | Low (Piperidine ring fragments distinct) |
Performance Insight
-
Specificity: The 3-bromo analog offers higher specificity in complex matrices (urine/blood) than PCA. The m/z 91 peak of PCA is ubiquitous in many aromatic compounds, leading to false positives. The m/z 169/171 doublet of the 3-bromo analog is rare and highly diagnostic.
-
Sensitivity: Due to the splitting of ion intensity between isotopes (
and ), the absolute signal height for the molecular ion is effectively halved compared to a non-halogenated analog of equal concentration. Limits of Detection (LOD) may be slightly higher (worse) than PCA.
Part 5: Experimental Protocols
Protocol A: GC-MS Identification (EI Mode)
Objective: Confirm identity via isotopic pattern and fragmentation fingerprint.
-
Sample Prep: Extract sample (1 mL urine/blood) using Liquid-Liquid Extraction (LLE) with basic buffer (pH 10) into n-butyl chloride. Evaporate and reconstitute in Ethyl Acetate.
-
Instrument: Gas Chromatograph coupled to Single Quadrupole MS.
-
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
Initial: 100°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 mins.
-
-
MS Source: Electron Ionization (70 eV), 230°C.
-
Scan Range: m/z 40–350.
-
Validation Criteria:
-
Identify Molecular Ion doublet at m/z 253/255.
-
Verify ratio of m/z 253:255 is within 10% of theoretical 1:1.
-
Confirm presence of fragment doublet m/z 210/212.
-
Protocol B: LC-MS/MS Screening (ESI Mode)
Objective: High-sensitivity detection in biological matrices.
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[1]
-
Precursor Selection: Select m/z 254.0 (
isotope [M+H]+) and m/z 256.0 ( isotope [M+H]+). -
Collision Energy (CE): Ramp 15–35 eV.
-
Transitions (MRM):
-
Quantifier: 254.0
171.0 (Loss of Cyclohexane ring + NH3, forming Bromotropylium-like ion). -
Qualifier: 254.0
237.0 (Loss of NH3).
-
-
Note: In ESI, the loss of ammonia ([M+H-NH3]+) is often the dominant transition for primary amines, unlike in EI.
Part 6: Diagnostic Decision Tree
Use this workflow to differentiate the 3-bromo analog from isomers and related compounds.
Caption: Figure 2. Decision tree for distinguishing 1-(3-Bromophenyl)cyclohexan-1-amine from non-halogenated and tertiary amine analogs.
References
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Phencyclidine in Seized Materials. United Nations. [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Arylcyclohexylamines. SWGDRUG.org. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69 - 1-Phenylcyclohexylamine. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 1-(3-Bromophenyl)cyclohexan-1-amine hydrochloride
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, compounds like 1-(3-Bromophenyl)cyclohexan-1-amine hydrochloride, a substituted phencyclidine (PCP) analog, require the utmost attention to safety. The structural similarity to PCP suggests potential psychoactive properties and significant health risks upon exposure.[1][2][3] This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring the well-being of researchers while maintaining the integrity of their work.
Understanding the Hazard: A Risk-Based Approach to PPE Selection
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on its chemical class is imperative. As a halogenated aromatic amine hydrochloride, it should be treated as a potent, potentially toxic, and corrosive substance.[4] The primary routes of exposure to be controlled are inhalation, dermal contact, and ingestion.
The operational plan for handling this compound must be built on a foundation of a thorough risk assessment. The following table outlines the minimum recommended PPE based on the potential hazards associated with this class of compounds.
| Hazard Class | Potential Risks | Minimum PPE Requirement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or fatal if swallowed, in contact with skin, or if inhaled.[5][6] | Full-face respirator with appropriate cartridges, chemical-resistant gloves (double-gloved), chemical-resistant lab coat or suit.[7][8] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[4][5] | Chemical-resistant gloves, lab coat, and full-face protection.[8][9] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[4][5] | Chemical splash goggles and a face shield.[8][9] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[5][6] | Respiratory protection is essential.[8][10] |
Core PPE Ensemble for Handling this compound
The following PPE is mandatory when handling this compound in any form (solid or in solution).
Respiratory Protection: The First Line of Defense
Due to the risk of inhaling fine powders or aerosols, respiratory protection is non-negotiable.
-
Minimum Requirement: A full-face respirator with combination cartridges for organic vapors and particulates (P100).[7][8]
-
Rationale: A full-face respirator provides a higher protection factor than a half-mask and also protects the eyes and face from splashes.[9] The P100 filter is crucial for trapping fine particles, while the organic vapor cartridge will adsorb any volatile components.
-
Fit Testing: All personnel must be properly fit-tested for their specific respirator model to ensure a proper seal.
Hand Protection: Preventing Dermal Absorption
Dermal contact is a significant route of exposure for amine compounds.[4]
-
Minimum Requirement: Double gloving with two pairs of nitrile gloves.[9][11] For tasks with a higher risk of splashes or prolonged handling, a heavier-duty chemical-resistant glove (e.g., neoprene or butyl rubber) should be worn as the outer layer.[8][10]
-
Rationale: Double gloving provides an extra layer of protection in case the outer glove is compromised. Nitrile offers good resistance to a range of chemicals, but for halogenated compounds, more robust materials are recommended for extended contact.[8][11]
-
Glove Change Protocol: Gloves should be changed immediately if contamination is suspected and, as a standard practice, every 30-60 minutes during continuous handling.[11]
Body Protection: Shielding Against Spills and Splashes
-
Minimum Requirement: A chemical-resistant laboratory coat, preferably a disposable one made of materials like Tyvek.[8] For larger quantities or operations with a significant splash risk, a chemical-resistant apron or a full chemical-protective suit should be worn over the lab coat.[7][8]
-
Rationale: Standard cotton lab coats can absorb chemical spills, holding the hazardous material against the skin. Chemical-resistant materials provide a barrier to prevent this.[8]
-
Footwear: Closed-toe shoes made of a non-porous material are mandatory.[9][10]
Eye and Face Protection: A Critical Barrier
-
Minimum Requirement: As the full-face respirator provides integral eye and face protection, additional equipment is not necessary. If a half-mask respirator is used (not recommended for this compound), then chemical splash goggles and a full-face shield are required.[8][9]
-
Rationale: This combination protects against splashes from all angles and prevents vapors from irritating the eyes.[8][9]
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure and ensure a safe operational environment.
Preparation and Donning PPE
Caption: PPE Doffing and Decontamination Workflow.
Disposal Plan: Responsible Waste Management
Proper disposal of contaminated materials is crucial to protect both personnel and the environment.
Waste Segregation
-
Halogenated Organic Waste: All solutions and reaction mixtures containing this compound must be disposed of in a designated, labeled container for halogenated organic waste. [12][13][14]Do not mix with non-halogenated waste. [13]* Solid Waste: Contaminated solid waste, including disposable lab coats, gloves, and weighing papers, should be collected in a separate, clearly labeled hazardous waste bag.
-
Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container.
Container Management
-
All waste containers must be kept closed when not in use.
-
Containers should be stored in a secondary containment bin in a well-ventilated area, away from incompatible materials. [15]
Final Disposal
-
All waste must be disposed of through the institution's hazardous waste management program. [15]This will typically involve incineration at a licensed facility. [6][16] By adhering to these stringent PPE and handling protocols, researchers can confidently work with potent compounds like this compound, ensuring their personal safety and the integrity of their valuable research.
References
- Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Lometrexol. Benchchem.
- Personal Protective Equipment (PPE). CHEMM.
- Safety Data Sheet. Chemtron.
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
- Chemical Safety: Personal Protective Equipment.
- Essential Chemical PPE. Trimaco.
- Safety Data Sheet. ChemScene.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. epa nepis.
- Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.
- SAFETY DATA SHEET. TCI Chemicals.
- SAFETY DATA SHEET.
- SAFETY DATA SHEET. Fisher Scientific.
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
- SAFETY DATA SHEET. Fisher Scientific.
- Amine Disposal For Businesses. Collect and Recycle.
- 1-(3-Bromophenyl)cyclopropane-1-carboxylic acid. Synquest Labs.
- Phencyclidine - Part I Training Bulletin.
- Hazardous Waste Reduction. Environmental Health and Safety.
- WASTE MANAGEMENT.
- Phencyclidine analog use in Sweden--intoxication cases involving 3-MeO-PCP and 4-MeO-PCP from the STRIDA project. PubMed.
- Stability of Phencyclidine in Stored Blood Samples. ResearchGate.
- Qualitative confirmation of 30 phencyclidine analogs in human blood and urine using GC-HRMS and a self-built library search. PubMed.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011).
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- 3. Qualitative confirmation of 30 phencyclidine analogs in human blood and urine using GC-HRMS and a self-built library search - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
